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Abstract

SEL24-B489 is a first-in-class, orally active, dual pan-PIM and Fms-like tyrosine kinase 3
(FLT3) inhibitor developed for the treatment of hematological malignancies, particularly Acute
Myeloid Leukemia (AML). By targeting two distinct but interconnected nodes in oncogenic
signaling, SEL24-B489 offers a promising therapeutic strategy to overcome resistance
mechanisms and improve efficacy compared to selective inhibitors. This technical guide
provides a comprehensive overview of the preclinical data, mechanism of action, and
experimental methodologies related to the dual inhibition of PIM and FLT3 by SEL24-B489.

Introduction to PIM and FLT3 in AML

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the
proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Mutations
in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among the most
common genetic alterations in AML, leading to constitutive activation of the kinase and aberrant
downstream signaling.[1][2] While selective FLT3 inhibitors have shown clinical activity, their
efficacy is often limited by the development of resistance, frequently through mutations in the
tyrosine kinase domain (TKD).[1][2]

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of
three serine/threonine kinases (PIM1, PIM2, and PIM3) that are key downstream effectors of
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FLT3 signaling.[1][3] PIM kinases are involved in the regulation of cell cycle progression,
apoptosis, and protein translation.[1][4] Notably, PIM kinases are considered major drivers of
resistance to FLT3 inhibitors.[1][2] Their inhibition has been shown to restore sensitivity to
FLT3-targeted therapies in relapsed AML samples.[1][2]

The dual inhibition of both PIM and FLT3 kinases by a single agent like SEL24-B489
represents a rational therapeutic approach to simultaneously block a key oncogenic driver and
a critical resistance pathway, potentially leading to more durable responses in AML patients.[1]

[4]115]

Mechanism of Action of SEL24-B489

SEL24-B489 is a potent, type | inhibitor that targets both PIM kinases and FLT3, including its
mutated forms (FLT3-ITD and TKD mutations).[4][6] By inhibiting these kinases, SEL24-B489
effectively abrogates the signaling circuits that promote proliferation, inhibit apoptosis, and
regulate protein metabolism in cancer cells.[1][2]

The downstream effects of SEL24-B489 include the inhibition of key signaling pathways such
as STAT5, RAF/MEK/ERK, and PI3K/AKT.[7] The compound has been shown to cause a
profound, dose-dependent inhibition of the phosphorylation of S6 ribosomal protein (S235/236),
a substrate of PIM kinases, and also affects the phosphorylation of 4EBP1.[4][6][7]
Furthermore, SEL24-B489 treatment leads to reduced expression of the anti-apoptotic protein
MCL1 and inhibits STAT5 phosphorylation (Ser726).[6] These molecular events culminate in
cell cycle disruption, with a notable depletion of the S phase, and the induction of apoptosis, as
evidenced by PARP cleavage.[6]

Signaling Pathway Diagram
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Caption: Simplified signaling pathway illustrating the dual inhibition of FLT3 and PIM kinases by
SEL24-B489.
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Quantitative Preclinical Data

SEL24-B489 has demonstrated potent inhibitory activity against both PIM and FLT3 kinases,
leading to significant anti-leukemic effects in a variety of preclinical models.

Table 1: In Vitro Kinase Inhibitory Activity of SE1 24-B489

Target Kinase Binding Affinity (Kd)

PIM1 2 nM[6]

PIM2 2 nM[6]

PIM3 3 nM[6]

FLT3 Mutants Low nM range for 6 out of 9 tested mutants[1]

Table 2: Cellular Activity of SEL24-B489 in AML Cell
Lines

. AZD1208
. SEL24-B489 AC220 (FLT3i) .
Cell Line FLT3 Status (PIMi) IC50
IC50 (M) IC50 (pM)
(uM)
MV4-11 FLT3-ITD 0.15[8] 0.003[8] 2.24[8]
MOLM-16 FLT3-WT 0.1[8] >10[8] 0.07[8]

Table 3: In Vivo Efficacy of SEL24-B489 in AML
Xenograft Models
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Tumor Growth

Animal Model Treatment Dosage o
Inhibition (TGI)

SCID/beige mice with SEL24-B489 (orally,

] ) 50 mg/kg 67%][6]
MV-4-11 tumors twice daily)
SCID/beige mice with SEL24-B489 (orally,

) ) 75 mg/kg 74%]6]
MV-4-11 tumors twice daily)
SCID/beige mice with SEL24-B489 (orally,

] ] 100 mg/kg 82%]6]
MV-4-11 tumors twice daily)
Murine xenograft
model with HDLM-2 SEL24-B489 Not specified 95.8%][4]

cells

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

Cell Viability Assays

Objective: To determine the cytotoxic effects of SEL24-B489 on AML cell lines.

Methodology:

AML cell lines (e.g., MV4-11, MOLM-13, MOLM-16, KG-1) are seeded in 96-well plates.

Cells are treated with a range of concentrations of SEL24-B489, a selective PIM inhibitor
(e.g., AZD1208), or a selective FLT3 inhibitor (e.g., AC220) for 72 hours.

Cell viability is assessed using an MTS assay according to the manufacturer's instructions.

IC50 values are calculated from the dose-response curves.

Western Blot Analysis

Objective: To investigate the effect of SEL24-B489 on downstream signaling pathways.

Methodology:
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e AML cells are treated with increasing concentrations of SEL24-B489, AC220, or AZD1208
for a specified period (e.g., 4 hours).

e Cells are harvested and lysed to extract total protein.
¢ Protein concentrations are determined using a BCA protein assay.

e Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF
membrane.

 Membranes are blocked and then incubated with primary antibodies against proteins of
interest (e.g., phospho-S6, phospho-4EBP1, phospho-STATS, total S6, total 4EBP1, total
STAT5, c-MYC, MCL1, PARP, and a loading control like GAPDH).

e Membranes are washed and incubated with HRP-conjugated secondary antibodies.

e Protein bands are visualized using an enhanced chemiluminescence (ECL) detection
system.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of SEL24-B489 in a living organism.
Methodology:

e Immunocompromised mice (e.g., SCID/beige) are subcutaneously inoculated with human
AML cells (e.g., MV-4-11).

e When tumors reach a palpable size, mice are randomized into vehicle control and treatment
groups.

o SEL24-B489 is administered orally at various doses (e.g., 50, 75, 100 mg/kg) on a specified
schedule (e.g., twice daily).

e Tumor volume and body weight are measured regularly throughout the study.

o At the end of the study, tumors are excised, and tumor growth inhibition (TGI) is calculated.
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e Tumor tissues can be further analyzed for pharmacodynamic markers (e.g., phospho-S6) by
immunohistochemistry or Western blot.

Experimental Workflow Diagram

In Vitro Studies

AML Cell Culture
(e.g., MV4-11, MOLM-16)
N

N
N

“~. Cell Inoculation

N
N
N

. _In Vivo Studies
L N

Treatment with SEL24-B489, AML Xenograft Model
AC220, AZD1208 (SCID Mice)

Cell Viability Assay Western Blot Analysis Oral Administration
(MTS) (p-S6, p-STATS, etc.) of SEL24-B489

Tumor Volume &
Body Weight Measurement

l

Tumor Growth
Inhibition (TGI) Calculation

Click to download full resolution via product page
Caption: A representative workflow for the preclinical evaluation of SEL24-B489.

Conclusion

SEL24-B489 is a potent dual inhibitor of PIM and FLT3 kinases that has demonstrated
significant preclinical activity in various AML models.[1][2] Its ability to target both a primary

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b610762?utm_src=pdf-body-img
https://www.benchchem.com/product/b610762?utm_src=pdf-body
https://www.benchchem.com/product/b610762?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5908295/
https://pubmed.ncbi.nlm.nih.gov/29682194/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610762?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

oncogenic driver and a key resistance pathway provides a strong rationale for its clinical
development in AML and other hematological malignancies. The broad activity of SEL24-B489
across AML cell lines, irrespective of their FLT3 mutation status, suggests its potential to treat a
heterogeneous patient population.[8] Furthermore, the observed synergistic effects with
standard-of-care agents like cytarabine highlight its potential for combination therapies.[4][5][8]
The robust pharmacodynamic-pharmacokinetic relationship observed in preclinical models,
with phospho-S6 serving as a potential biomarker of target engagement, will be valuable in its
ongoing clinical evaluation.[1][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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